(R)-2-Aminomethyl-1-boc-azetidine

Description

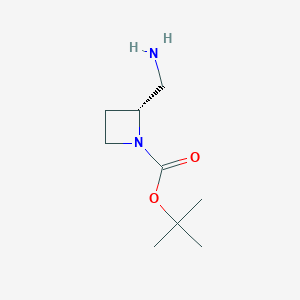

(R)-2-Aminomethyl-1-boc-azetidine is a chiral azetidine derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 2-position of the four-membered azetidine ring. The Boc group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes, particularly in peptide coupling reactions or drug intermediate synthesis . The R-configuration at the chiral center is critical for stereoselective interactions in enzymatic or receptor environments, making this compound a valuable building block in asymmetric synthesis and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIGSUFOTRCYOO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

A. Drug Development

(R)-2-Aminomethyl-1-boc-azetidine serves as a valuable building block in the synthesis of various bioactive compounds. Its azetidine ring structure is particularly advantageous for developing new pharmaceuticals, including:

- Anti-inflammatory Agents : Azetidine derivatives have shown promise in developing drugs targeting inflammatory pathways. For instance, compounds derived from azetidines have been explored for their bronchodilating and anti-inflammatory properties, making them candidates for treating respiratory conditions .

- Anticancer Drugs : Research indicates that azetidine derivatives can inhibit cancer cell proliferation. The structural features of this compound allow for modifications that enhance potency against specific cancer types .

B. Peptidomimetics

The compound's ability to mimic amino acids positions it as a key player in the design of peptidomimetics. These are essential for developing new therapeutic agents that can overcome the limitations of natural peptides, such as instability and poor bioavailability. The incorporation of azetidine into peptide-like structures can lead to enhanced biological activity and selectivity .

Synthetic Applications

A. Synthesis of Complex Molecules

This compound is utilized in various synthetic methodologies, including:

- Ring-opening Reactions : The strain associated with the azetidine ring makes it an excellent candidate for ring-opening reactions, which can yield complex amines useful in drug synthesis .

- Cross-Coupling Reactions : The compound can participate in transition metal-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .

Case Study 1: Synthesis of Bioactive Azetidine Derivatives

A recent study demonstrated the synthesis of novel azetidine derivatives using this compound as a precursor. The derivatives exhibited significant biological activity, including inhibition of specific cancer cell lines and anti-inflammatory effects. The study utilized various synthetic strategies, including Suzuki-Miyaura coupling and Michael additions, to diversify the azetidine scaffold .

Case Study 2: Development of PPAR Agonists

Another investigation focused on modifying this compound to develop dual agonists targeting peroxisome proliferator-activated receptors (PPARs). These compounds showed promise in lowering plasma glucose levels without significant weight gain, indicating their potential for treating metabolic disorders .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Outcomes |

|---|---|---|

| Drug Development | Anti-inflammatory agents | Potential treatments for respiratory issues |

| Anticancer drugs | Inhibition of cancer cell proliferation | |

| Peptidomimetics | Design of peptide-like therapeutics | Enhanced bioactivity and selectivity |

| Synthetic Methodologies | Ring-opening reactions | Yielding complex amines |

| Cross-coupling reactions | Formation of carbon-carbon bonds |

Comparison with Similar Compounds

Stereochemical Comparison: (R)- vs. (S)-Enantiomer

The S-enantiomer, (S)-2-Aminomethyl-1-boc-azetidine, shares identical structural features except for the configuration at the chiral center. Enantiomeric pairs often exhibit divergent biological activities due to chiral recognition in biological systems. For instance, one enantiomer may act as an agonist while the other is inert or antagonistic.

Functional Group Variations: 4-(2-Aminophenoxy)azetidin-2-one

This compound replaces the Boc-protected aminomethyl group with an aromatic 2-aminophenoxy substituent and introduces a ketone at the 2-position. The aminophenoxy group enables π-π stacking interactions in drug-receptor binding, while the ketone enhances electrophilicity, making it reactive in nucleophilic additions. Applications span pharmaceuticals (e.g., kinase inhibitors), agrochemicals (herbicide precursors), and materials science (polymeric crosslinkers) . In contrast, (R)-2-Aminomethyl-1-boc-azetidine’s Boc group prioritizes amine protection, favoring its use in stepwise syntheses where temporary protection is required.

Structural Analogues: 1,3-Diazetidin-2-one Derivatives

1,3-Diazetidin-2-ones feature two nitrogen atoms and a ketone within the azetidine ring. Unlike the Boc-protected aminomethyl group in the target compound, 1,3-diazetidin-2-ones lack a primary amine, reducing their utility in peptide synthesis but enhancing diversity in heterocyclic drug design.

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for (R)-2-Aminomethyl-1-Boc-azetidine?

- Methodological Answer :

- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) to protect the azetidine nitrogen, as it is stable under basic conditions and can be removed under mild acidic conditions (e.g., TFA) .

- Reaction Optimization : Employ nucleophilic substitution (e.g., with amines or organometallic reagents) in polar aprotic solvents like DMF, using bases such as NaH or K₂CO₃ to drive the reaction .

- Safety : Follow protocols for handling corrosive reagents (e.g., TFA) using impervious gloves (EN 374 standard), protective clothing, and fume hoods .

Q. How can researchers ensure the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers. Validate purity via optical rotation measurements .

- Asymmetric Synthesis : Catalytic asymmetric hydrogenation or enzymatic resolution can enhance stereochemical control .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Elucidation :

- NMR : ¹H/¹³C NMR to confirm Boc protection and azetidine ring integrity (e.g., δ ~1.4 ppm for Boc methyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Impervious gloves (EN 374), lab coats, and safety goggles. Avoid skin contact with reactive intermediates (e.g., azetidine precursors) .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF) or toxic gases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify optimal parameters. For example, LiAlH₄ reduction at −78°C may enhance selectivity for the (R)-enantiomer .

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce byproduct formation .

Q. What in silico strategies can predict the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). Validate docking poses with MD simulations .

- ADME Prediction : Tools like SwissADME can estimate permeability (LogP), solubility, and cytochrome P450 interactions. Address Lipinski rule violations early in design .

Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data with X-ray crystallography or IR spectroscopy to resolve ambiguities (e.g., distinguishing regioisomers) .

- Collaborative Analysis : Use platforms like PubChem or crystallographic databases to benchmark against published spectra .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Experimental Validation : Re-test bioactivity under controlled conditions (e.g., dose-response assays). Adjust in silico models to account for solvation effects or protein flexibility .

- Data Transparency : Share raw datasets (e.g., docking scores, IC₅₀ values) in open repositories to facilitate peer review and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.